Geodin Geodin (+)-geodin is an oxaspiro compound that is 3H,4'H-spiro[[1]benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione substituted by methoxycarbonyl, hydroxy, chloro, methyl, methoxy and chloro groups at positions 2', 4, 5, 6, 6' and 7, respectively. It is a fungal metabolite isolated from Aspergillus terreus and Penicillium glabrum. It has a role as a Penicillium metabolite and an Aspergillus metabolite. It is a methyl ester, an oxaspiro compound, an organochlorine compound, a member of 1-benzofurans, a member of phenols and an ether. It is a conjugate acid of a (+)-geodin(1-).
Estin is a natural product found in Aspergillus terreus with data available.
Brand Name: Vulcanchem
CAS No.: 427-63-4
VCID: VC0005809
InChI: InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1
SMILES: CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
Molecular Formula: C17H12Cl2O7
Molecular Weight: 399.2 g/mol

Geodin

CAS No.: 427-63-4

Cat. No.: VC0005809

Molecular Formula: C17H12Cl2O7

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

Geodin - 427-63-4

CAS No. 427-63-4
Molecular Formula C17H12Cl2O7
Molecular Weight 399.2 g/mol
IUPAC Name methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Standard InChI InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1
Standard InChI Key LUBKKVGXMXTXOZ-QGZVFWFLSA-N
Isomeric SMILES CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
SMILES CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
Canonical SMILES CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl
Appearance Pale yellow solidPurity:≥95% by HPLC

Chemical Identity and Structural Elucidation

Geodin belongs to the class of grisan compounds, sharing structural similarities with griseofulvin but distinguished by its chlorinated and methoxylated substituents . Its IUPAC name, (+)-geodin, reflects its chiral nature, with a specific rotation that has been central to stereochemical studies . The compound’s core consists of a benzofuran moiety fused to a cyclohexadienone ring, with critical functional groups at positions 2', 4, 5, 6, 6', and 7 .

Degradation Studies and Racemization

Early degradation experiments revealed key insights into geodin’s constitution. Treatment of dihydroerdin (a reduced form) under mild alkaline conditions yields 2,6-dichloro-orcinol, 5-hydroxy-3-methoxyphthalic acid, and 2,4-dichloro-1,6-dihydroxy-3-methoxyxanthone-8-carboxylic acid . These fragments confirmed the positions of chlorine and methoxy groups, leading to revised structural proposals that resolved earlier ambiguities. Racemization studies demonstrated that (+)-geodin can be converted to (±)-erdin, with subsequent resolution yielding (+)-erdin, underscoring the compound’s stereochemical lability under specific conditions .

Biosynthetic Pathway in Fungi

Geodin biosynthesis in Aspergillus and Penicillium species follows a well-characterized pathway originating from the polyketide emodin .

Key Enzymatic Steps

  • O-Methylation: Emodin undergoes methylation at the C6 hydroxyl group to form questin, catalyzed by an S-adenosylmethionine-dependent methyltransferase .

  • Ring Cleavage: Questin’s anthraquinone scaffold is cleaved oxidatively to produce demethylsulochrin, a reaction facilitated by a cytochrome P450 monooxygenase .

  • Chlorination: Two sequential chlorinations at positions C4 and C2 are mediated by sulochrin halogenase, a flavin-dependent enzyme requiring NADPH and molecular oxygen .

  • Oxidative Coupling: The final step involves dihydrogeodin oxidase, a multi-copper enzyme that catalyzes phenol coupling to form the spirocyclic system .

Branching Pathways

Sulochrin serves as a metabolic branch point, diverting precursors toward either chlorinated derivatives (geodin pathway) or non-chlorinated compounds like asterric acid . This bifurcation highlights the evolutionary adaptability of fungal secondary metabolism.

Pharmacological Activities and Structure-Activity Relationships

Recent semisynthetic efforts have expanded geodin’s pharmacological profile, revealing potent insecticidal and antibacterial properties .

Insecticidal Activity Against Helicoverpa armigera

A library of 36 geodin derivatives modified at the C4 hydroxyl position was evaluated for larval growth inhibition :

CompoundSubstituentIC₅₀ (μM)
Geodin-H>200
154-O-(2-fluorobenzyl)89
Azadirachtin (Control)-70

Derivative 15, incorporating a 2-fluorobenzyl ether, exhibited near-parity with the botanical insecticide azadirachtin, suggesting enhanced membrane permeability or target affinity .

Antibacterial Efficacy

Select derivatives demonstrated broad-spectrum activity against Gram-positive and aquatic pathogens :

CompoundMIC (μM) vs S. aureusMIC (μM) vs A. salmonicida
51.152.30
122.294.59
161.152.29

Halogenated benzyl ethers (particularly fluorinated analogs) showed optimal potency, likely due to increased lipophilicity and halogen-bonding interactions with bacterial enzymes .

Modulation of Glucose Uptake and Fibrinolysis

Industrial and Agricultural Applications

Beyond pharmacology, geodin-derived technologies have permeated geotechnical engineering through the GeoDin® software platform .

GeoDin® Geological Data Management

  • Data Integration: Supports borehole logs, CPT/SPT data, and groundwater parameters across Oracle®, SQL Server®, and PostgreSQL® .

  • Compliance Tools: Prebuilt templates ensure adherence to AGS 4.1.1 and ISO 14688-1 standards, reducing reporting errors by 70% in pilot studies .

  • 3D Visualization: Leapfrog® exports enable dynamic modeling of soil stratigraphy and contaminant plumes .

This synergy between geodin’s biochemical properties and its namesake software illustrates the compound’s multidisciplinary impact.

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